2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide
Description
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15(26-18-6-3-2-4-7-18)21(25)23-17-11-9-16(10-12-17)19-14-22-20-8-5-13-24(19)20/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBBJGJCYGQVAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which include the pyrrolo[1,2-a]imidazole moiety present in this compound, have a broad range of chemical and biological properties. They have been shown to interact with various biological targets, exhibiting diverse activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Mode of Action
For instance, they can act as inhibitors, blocking the activity of certain enzymes or proteins, or they can bind to specific receptors, triggering or blocking certain cellular processes.
Biochemical Pathways
Given the broad range of activities exhibited by imidazole-containing compounds, it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can greatly influence its bioavailability and efficacy.
Biological Activity
2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure incorporating a phenoxy group and a pyrrolo[1,2-a]imidazole moiety. The molecular formula is C21H20N4O2, and its IUPAC name reflects its intricate design.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific kinases and pathways involved in cell proliferation and migration.
-
Inhibition of Vascular Smooth Muscle Cells (VSMCs) :
- Studies have shown that related compounds can inhibit the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. For instance, 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine demonstrated significant inhibition of VSMC activities by down-regulating pathways involving protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) .
- Antitumor Activity :
Case Studies
Several studies have explored the biological activity of related compounds:
- Case Study 1 : A study on pyrrolo[2,3-d]pyrimidine derivatives indicated their potential as inhibitors of RET mutations associated with certain cancers. These compounds displayed IC50 values ranging from 7.69 μM to 15.82 μM against different RET variants .
- Case Study 2 : Another investigation focused on the anti-proliferative effects of pyrrolo[1,2-a]imidazole derivatives on VSMCs. The results highlighted a significant reduction in cell proliferation and migration post-treatment with these compounds, suggesting their therapeutic potential for vascular-related diseases .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| 7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine | VSMC Proliferation Inhibition | Not specified | Inhibits Akt and ERK pathways |
| Pyrrolo[1,2-a]imidazole Derivatives | Antitumor Activity | 7.69 - 15.82 | Induces apoptosis in cancer cells |
| This compound | Potential Anti-inflammatory | Not available | Hypothesized inhibition of inflammatory pathways |
Scientific Research Applications
2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide is a complex organic compound with applications primarily in medicinal chemistry and pharmacology. It has a molecular weight of approximately 347.41 g/mol .
Fields of Application
- Medicinal Chemistry and Pharmacology The compound is studied for its potential as a therapeutic agent against various diseases, making it a candidate for drug development.
- Antioxidant Formulations Its antioxidant properties suggest applications in formulations aimed at reducing oxidative stress in biological systems.
- Lead Compound for New Pharmaceuticals Due to its structural characteristics, it could serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways or diseases.
Chemical Properties and Synthesis
This compound features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, contributing to its diverse chemical properties. The presence of the phenoxy group and the pyrrolo[1,2-a]imidazole moiety further enhances its potential biological activities. This compound can be synthesized through organocatalyzed tandem reactions. The amide bond can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the imidazole ring may engage in electrophilic aromatic substitution reactions or nucleophilic attacks due to the presence of electron-rich sites on its structure.
Biological Activities and Interactions
Compounds containing imidazole rings, such as this compound, exhibit a wide range of biological activities. They have been studied for their roles as enzyme inhibitors and receptor modulators. Specifically, this compound may demonstrate antioxidant properties and exhibit effects on various biochemical pathways, potentially influencing cellular processes such as apoptosis and proliferation. Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. These studies typically utilize techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding interactions quantitatively. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.
Structural Similarities and Uniqueness
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Hydroxyindole | Indole core | Neurotransmitter activity |
| Pyrrolidine derivatives | Pyrrolidine ring | Diverse biological activities |
| Phenothiazine derivatives | Thiazine ring | Antipsychotic effects |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound is compared below with five structurally related pyrroloimidazole derivatives, focusing on molecular properties , synthetic routes , and functional group impacts .
Table 1: Key Molecular Properties of Comparable Compounds
Structural and Functional Group Variations
(a) Phenoxy-Propanamide vs. Benzothiazole-Carboxamide ()
- The propanamide linker may stabilize hydrogen bonding with target proteins.
- However, the sulfur atom in benzothiazole may reduce metabolic stability compared to the oxygen-rich phenoxy group.
(b) Sulfonamide Derivatives ()
- The sulfonamide group in increases polarity (higher H-bond acceptors: 6 vs. 4 in the target compound), likely reducing blood-brain barrier penetration but improving aqueous solubility. This could make it more suitable for peripheral targets.
(c) Amine and Hydroxyl Derivatives ()
Pharmacological Implications
- Androgen Receptor Targeting: highlights the pyrroloimidazole core’s role in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation. The target compound’s phenoxy group may enhance selectivity over benzothiazole analogs.
- Enzyme Inhibition Potential: Sulfonamide derivatives () are historically associated with carbonic anhydrase inhibition, suggesting divergent therapeutic applications compared to the phenoxy-propanamide scaffold.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for the pyrrolo[1,2-a]imidazole core in this compound?
- Methodology : The pyrroloimidazole scaffold can be synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid under reflux (100°C for 16 hours), yielding 86% of the core structure. LC-MS (ES+) with m/z 108.95 [MH⁺] and retention time (tR) 0.15 min confirms purity .
- Key Data :
| Starting Material | Reaction Time | Yield | Purity (LC-MS) |
|---|---|---|---|
| N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine | 16 hours | 86% | m/z 108.95 [MH⁺] |
Q. How can researchers characterize the stereochemical and electronic properties of the propanamide linker?
- Methodology : Use solid-state NMR to analyze the conformation of the propanamide moiety, particularly the phenoxy-phenyl rotational barrier. Pair with DFT calculations (B3LYP/6-311++G(d,p)) to model electronic effects of substituents on the pyrroloimidazole nitrogen .
- Advanced Tip : Compare experimental NMR shifts with computed values to resolve ambiguities in tautomeric forms of the imidazole ring .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodology :
- HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%).
- Forced degradation studies (acid/base/oxidative conditions) to identify labile sites (e.g., phenoxy ether cleavage under acidic pH) .
Advanced Research Questions
Q. How does the compound interact with biological targets like menin-MLL or androgen receptors?
- Methodology : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) to menin-MLL (reported <100 nM for similar pyrroloimidazole derivatives). For androgen receptor degradation, use Western blotting to quantify AR protein levels in LNCaP cells post-treatment .
- Data Interpretation : Note contradictions in target engagement across studies—e.g., reports irreversible menin-MLL inhibition, while focuses on AR degradation. Validate specificity using CRISPR knockouts .
Q. What strategies mitigate metabolic instability of the phenoxy-propanamide group?
- Methodology :
- Introduce deuterium at α-positions of the propanamide chain to slow CYP3A4-mediated oxidation.
- Test analogues with bulky substituents (e.g., tert-butyl) on the phenoxy ring to sterically hinder enzymatic attack .
Q. How can computational modeling guide SAR for pyrroloimidazole derivatives?
- Methodology :
- Molecular docking (AutoDock Vina) to predict binding poses in menin’s hydrophobic pocket.
- 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC50 values .
Q. What experimental designs resolve contradictions in cytotoxicity data across cell lines?
- Methodology :
- Use isogenic cell panels (e.g., MLL-rearranged vs. wild-type leukemia cells) to isolate target-specific effects.
- Pair with phosphoproteomics to map downstream signaling nodes (e.g., MEK/ERK vs. PI3K/AKT) .
Contradictions & Resolutions
- Menin-MLL vs. AR Degradation : The compound’s dual activity may arise from shared structural motifs (e.g., boronic acid in ). Use proteome-wide profiling (e.g., thermal shift assays) to map off-target interactions .
- Fluorine Substituent Effects : While highlights fluorine’s role in enhancing binding, shows reduced solubility. Balance via logP optimization (target 2.5–3.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
